
Parishin
説明
準備方法
合成経路と反応条件: パリシンAは、天麻からの抽出によって合成することができます。 抽出プロセスには、高性能液体クロマトグラフィー(HPLC)を使用して化合物を単離および精製することが含まれます . パリシンAの安定性は、抽出環境のpHの影響を受け、弱酸性環境が他の化合物への変換を防ぐために最適です .
工業的生産方法: パリシンAの工業的生産には、天麻から水性抽出法を使用して大規模抽出を行うことが含まれます。 このプロセスは、pHおよびその他の抽出条件を制御することにより、パリシンAの高含有量を維持するように最適化されています .
化学反応の分析
反応の種類: パリシンAは、酸化、還元、加水分解を含むさまざまな化学反応を受けます。 これらの反応は、その代謝と生物学的活性に不可欠です .
一般的な試薬と条件:
酸化: 過酸化水素などの一般的な酸化剤を使用して、パリシンAを酸化させることができます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、パリシンAを還元することができます。
生成される主な生成物: パリシンAの反応から生成される主な生成物には、ガストロジン、p-ヒドロキシベンジルアルコール、パリシンB、およびパリシンCが含まれます .
4. 科学研究への応用
パリシンAは、幅広い科学研究への応用があります。
科学的研究の応用
Anti-Aging Effects
Research has demonstrated that Parishin exhibits significant anti-aging properties. A study conducted on aged mice revealed that this compound treatment improved various physiological markers associated with aging.
Case Study: Amelioration of Aging Phenotype in Mice
- Objective : To investigate the effects of this compound on aging-related changes in mice.
- Methodology :
- Adult and aged mice were treated with low (10 mg/kg) and high (20 mg/kg) doses of this compound.
- Blood indicators, gut microbiota, and histopathological features were analyzed.
- Findings :
- This compound treatment reduced levels of aging markers such as p16 Ink4a, GDF15, and IL-6.
- Histological examination showed improvements in cardiopulmonary structure and reduced fibrosis.
- Gut microbiota analysis indicated enhanced microbial diversity and metabolic function post-treatment.
Parameter | Control Group (AC) | Low Dose (LPar) | High Dose (HPar) |
---|---|---|---|
Serum p16 Ink4a | High | Moderate | Low |
GDF15 Level | High | Moderate | Low |
IL-6 Level | High | Moderate | Low |
Fibrosis Score | High | Moderate | Low |
These findings suggest that this compound can effectively ameliorate age-related physiological decline by modulating gut microbiota and reducing inflammatory markers .
Cancer Therapeutics
This compound has also shown promise in cancer research, particularly in inhibiting the growth of oral squamous cell carcinoma (OSCC).
Case Study: Inhibition of OSCC Cell Viability
- Objective : To evaluate the effects of this compound A on OSCC cell lines.
- Methodology :
- Various concentrations (0, 10, 20, 40, 60, 80 μM) of this compound A were applied to OSCC cell lines YD-10B and Ca9-22 over different time periods.
- Cell viability was assessed using morphological analysis and migration assays.
- Findings :
- Significant reductions in cell viability were observed at concentrations above 40 μM after prolonged exposure.
- This compound A inhibited cell migration and invasion through downregulation of epithelial-mesenchymal transition markers.
Concentration (μM) | Cell Viability (%) | Migration Inhibition (%) |
---|---|---|
0 | 100 | 0 |
20 | ~80 | ~30 |
40 | ~50 | ~60 |
80 | ~20 | ~90 |
The study concludes that this compound A effectively targets key signaling pathways involved in OSCC progression, suggesting its potential as a therapeutic agent .
Modulation of Inflammatory Responses
This compound's ability to modulate inflammatory responses has been highlighted in various studies. It has been shown to promote M2 macrophage polarization, which is crucial for resolving inflammation.
Case Study: Anti-Inflammatory Effects
- Objective : To assess the impact of this compound A on macrophage polarization.
- Methodology :
- Macrophages were treated with this compound A to evaluate changes in inflammatory cytokine levels and polarization markers.
- Findings :
- Treatment with this compound A significantly reduced pro-inflammatory cytokines while enhancing M2 polarization markers.
Cytokine Level | Control Group | This compound A Treatment |
---|---|---|
IL-6 | High | Low |
TNF-α | High | Low |
M2 Polarization Marker | Low | High |
These results indicate that this compound A may serve as an effective agent for managing inflammatory diseases through its modulatory effects on macrophage activity .
作用機序
パリシンAは、さまざまな分子経路の調節を通じてその効果を発揮します。 それは、スーパーオキシドジスムターゼの活性を有意に増加させ、細胞内の活性酸素種とマロンジアルデヒドのレベルを減少させます . この化合物は、その抗老化効果に関連付けられているSir2 / Uth1 / ラパマイシン標的シグナル伝達経路にも影響を与えます .
類似化合物:
- ガストロジン
- パリシンB
- パリシンC
- パリシンE
比較: パリシンAは、他のパリシン誘導体に比べて天麻での含有量が多いことが特徴です . また、酵母の寿命を有意に延ばすなどの独特の生物学的活性を示し、他の類似化合物ではそれほど顕著ではありません .
パリシンAは、その強力な抗酸化作用と複数の分子経路を調節する能力により、さまざまな科学および工業的用途のための貴重な化合物となっています .
類似化合物との比較
- Gastrodin
- Parishin B
- This compound C
- This compound E
Comparison: this compound A is unique due to its higher abundance in Gastrodia elata compared to other this compound derivatives . It also exhibits distinct biological activities, such as its significant lifespan-extending properties in yeast, which are not as pronounced in other similar compounds .
This compound A stands out for its potent antioxidant activity and its ability to modulate multiple molecular pathways, making it a valuable compound for various scientific and industrial applications .
生物活性
Parishin is a phenolic glucoside derived from Gastrodia elata , a traditional Chinese medicinal plant. This compound has garnered attention for its potential biological activities, particularly in the context of aging and oxidative stress. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for health.
This compound exhibits various biological activities through multiple pathways:
- Oxidative Stress Resistance : this compound enhances the survival rate of yeast cells under oxidative stress conditions. It significantly increases superoxide dismutase (SOD) activity while reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), indicating its antioxidant properties .
- Gene Expression Modulation : The compound influences the expression of genes associated with aging and stress resistance. Notably, it upregulates the silent information regulator 2 (Sir2) gene and downregulates components of the target of rapamycin (TOR) signaling pathway, which is crucial for cellular growth and metabolism .
- Gut Microbiota Regulation : Recent studies indicate that this compound alters gut microbiota composition, promoting beneficial microbial diversity while reducing pathogenic bacteria. This modulation is linked to improvements in metabolic disorders associated with aging .
Table 1: Summary of Biological Activities of this compound
Case Studies
- Yeast Longevity Study : In a controlled study, this compound was administered to K6001 yeast strains at concentrations of 3, 10, and 30 μM. Results showed a significant extension in replicative lifespan, correlating with enhanced SOD activity and reduced oxidative damage markers .
- Aging Phenotype Amelioration in Mice : A recent experiment involving aged mice demonstrated that treatment with this compound led to reduced levels of aging biomarkers such as GDF15 and IL-6. Histological analysis revealed improvements in lung and cardiac tissue structure, indicating potential protective effects against age-related degeneration .
- Gut Microbiota Analysis : In aged mice treated with this compound, 16S rDNA sequencing revealed significant alterations in gut microbiota composition. Specifically, there was an increase in beneficial bacterial populations associated with improved metabolic functions, while pathogenic bacteria were diminished .
Q & A
Basic Research Questions
Q. What is the chemical structure of Parishin, and how is it isolated from natural sources?
this compound (this compound A) is a phenolic glucoside composed of gastrodin and citric acid, isolated from the rhizome of Gastrodia elata. Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic purification (e.g., HPLC or column chromatography). Structural confirmation is achieved via NMR and MS analysis .
Q. What are the primary bioactivities of this compound reported in model organisms?
this compound exhibits anti-aging effects in yeast by modulating the Sir2/Uth1/TOR signaling pathway, extending replicative lifespan. Key assays include measuring SOD activity, ROS accumulation, and lipid peroxidation levels. These effects are validated using gene knockout strains (e.g., uth1Δ, sir2Δ) to confirm pathway specificity .
Q. How does this compound stability vary under different experimental conditions?
this compound degrades via ester bond hydrolysis, influenced by temperature and pH. Kinetic studies using HPLC-DAD-ESI-MSn show degradation follows first-order kinetics. For reproducible results, maintain neutral pH and temperatures below 40°C during extraction and storage .
Advanced Research Questions
Q. What experimental strategies can elucidate this compound's dual role in antioxidant activity and TOR pathway modulation?
- Approach 1: Use transcriptomic profiling (RNA-seq) to identify differentially expressed genes in yeast treated with this compound, focusing on TORC1 targets (e.g., RPS26A, RPL9A).
- Approach 2: Combine ROS scavenging assays with TOR pathway inhibitors (e.g., rapamycin) to dissect causal relationships.
- Validation: Compare results across wild-type and mutant strains (e.g., sod1Δ, uth1Δ) to isolate pathway contributions .
Q. How can researchers resolve contradictions in reported degradation pathways of this compound under different experimental conditions?
- Method: Conduct systematic reviews of degradation studies, noting variables like solvent systems, pH, and analytical techniques (e.g., LC-MS vs. UV detection).
- Data Analysis: Apply Arrhenius equations to model temperature-dependent degradation and compare activation energies across studies.
- Replication: Reproduce conflicting experiments under standardized conditions (e.g., ISO guidelines) to identify methodological discrepancies .
Q. What are the challenges in quantifying this compound metabolites in complex biological matrices, and how can they be addressed?
- Issue: Co-elution of this compound derivatives (e.g., this compound B, C) in HPLC due to structural similarity.
- Solution: Use high-resolution MS (HRMS) with tandem MS/MS fragmentation to distinguish isomers.
- Validation: Spike samples with isotopically labeled this compound (e.g., ^13C-gastrodin) to confirm recovery rates and minimize matrix effects .
Q. How can computational modeling enhance the understanding of this compound's interaction with aging-related proteins?
- Strategy 1: Perform molecular docking simulations (e.g., AutoDock Vina) to predict this compound binding to Sir2 or Uth1.
- Strategy 2: Use molecular dynamics (MD) simulations to analyze conformational changes in target proteins upon this compound binding.
- Experimental Cross-Check: Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. Methodological Guidelines
- Reproducibility: Document experimental parameters exhaustively (e.g., pH, temperature gradients, solvent purity) to enable replication. Use open-source platforms like Zenodo to share raw chromatograms and kinetic datasets .
- Ethical Compliance: Ensure all biological studies adhere to institutional biosafety protocols, especially when using genetically modified organisms .
- Data Contradiction Analysis: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies and design follow-up experiments .
特性
IUPAC Name |
tris[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-hydroxypropane-1,2,3-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H56O25/c46-15-27-32(51)35(54)38(57)41(68-27)65-24-7-1-21(2-8-24)18-62-30(49)13-45(61,44(60)64-20-23-5-11-26(12-6-23)67-43-40(59)37(56)34(53)29(17-48)70-43)14-31(50)63-19-22-3-9-25(10-4-22)66-42-39(58)36(55)33(52)28(16-47)69-42/h1-12,27-29,32-43,46-48,51-59,61H,13-20H2/t27-,28-,29-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42-,43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKQPGOKTKQHQG-SHGJSZTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)OCC4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C(=O)OCC4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H56O25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
996.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。